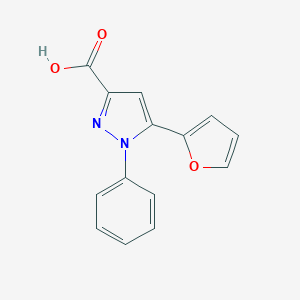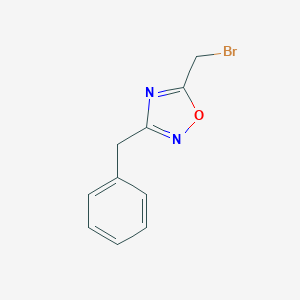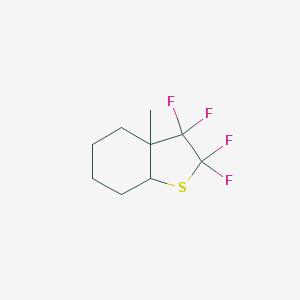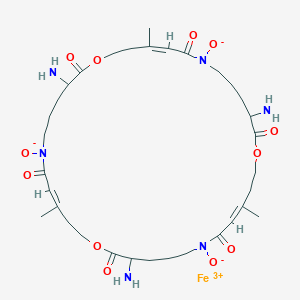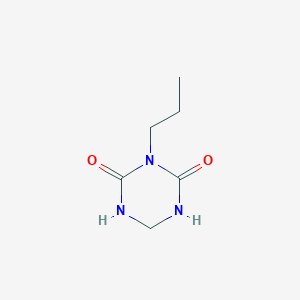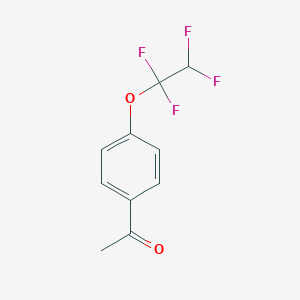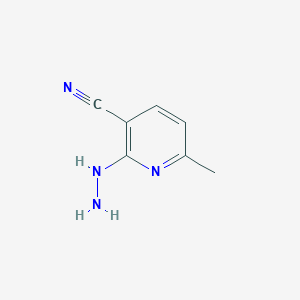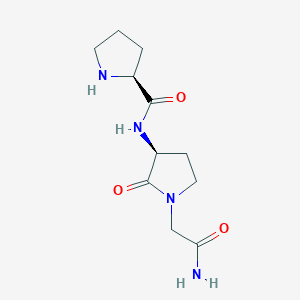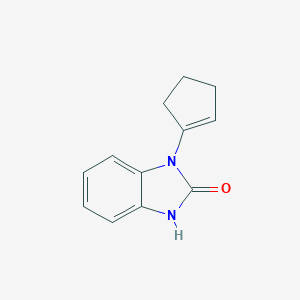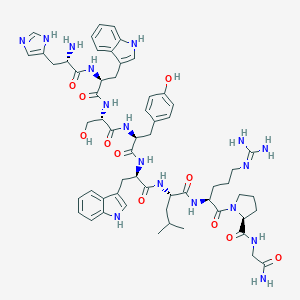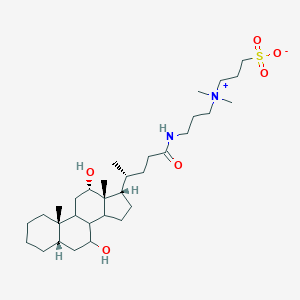![molecular formula C15H18ClN3O B011112 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one CAS No. 107021-84-1](/img/structure/B11112.png)
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of azole antifungal drugs and is used to treat infections caused by fungi such as Candida, Aspergillus, and dermatophytes. The chemical structure of Clotrimazole is characterized by the presence of a triazole ring and a chlorophenyl group, which are responsible for its antifungal activity.
Wirkmechanismus
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the disruption of the fungal cell membrane, resulting in the death of the fungal cell.
Biochemische Und Physiologische Effekte
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been shown to have minimal toxicity and is well-tolerated by patients. However, 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one may cause skin irritation or allergic reactions in some individuals. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is a widely used antifungal drug and has been extensively studied for its antifungal activity. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has several advantages in lab experiments, including its low toxicity and well-established mechanism of action. However, 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one may have limitations in some experiments due to its specificity for fungi and lack of activity against other microorganisms.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one. One potential direction is the development of new formulations of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one that can be used for the treatment of systemic fungal infections. Another direction is the investigation of the potential of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one as a treatment for other diseases, such as cancer, due to its ability to inhibit the synthesis of ergosterol, which is also involved in the synthesis of cholesterol in humans. Additionally, the development of new analogs of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one with enhanced antifungal activity and reduced toxicity may also be an area of future research.
Synthesemethoden
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is synthesized by a multistep process that involves the reaction of 2-chloro-4-nitrobenzyl chloride with 3,3-dimethyl-1-butanol to form 2-(4-chlorophenyl)-3,3-dimethylbutan-2-ol. This intermediate is then reacted with 1,2,4-triazole-1-yl-acetic acid to yield 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been extensively studied for its antifungal activity and has been used in various scientific research applications. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has also been used in combination with other drugs to enhance their antifungal activity.
Eigenschaften
CAS-Nummer |
107021-84-1 |
|---|---|
Produktname |
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
Molekularformel |
C15H18ClN3O |
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13H,8H2,1-3H3 |
InChI-Schlüssel |
GUDHIBLACZULSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=NC=N2 |
Kanonische SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=NC=N2 |
Synonyme |
1-(4-chlorobenzyl)-(1H-1,2,4-triazol-yl)-pinacolone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



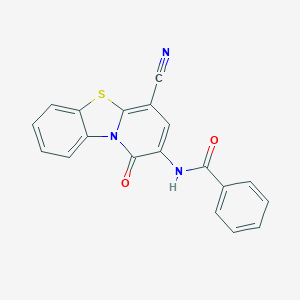
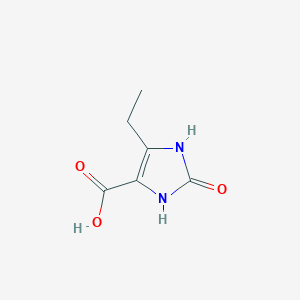
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
